(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
CAS No.:
Cat. No.: VC15781172
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | LIVKGYIUNICCIZ-VIFPVBQESA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)[C@H](CCO)N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(CCO)N)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3S)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol (CAS: VC15781172) is defined by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |
| SMILES | COC₁=C(C=C(C=C₁)C@HN)OC |
| InChI Key | LIVKGYIUNICCIZ-VIFPVBQESA-N |
The stereochemistry at the C3 position (S-configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy.
Structural Features
-
Aromatic System: The 3,4-dimethoxyphenyl group contributes π-π stacking potential and modulates solubility.
-
Hydrogen-Bonding Motifs: The amino (-NH₂) and hydroxyl (-OH) groups enable interactions with biological targets.
-
Chirality: The S-configuration at C3 influences receptor binding selectivity, a common feature in CNS-targeting drugs.
Synthesis and Enantioselective Production
Synthetic Routes
The synthesis of (3S)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves asymmetric reduction or resolution techniques:
Asymmetric Catalytic Hydrogenation
A ketone precursor, 3-(3,4-dimethoxyphenyl)-3-nitropropan-1-ol, undergoes hydrogenation using chiral catalysts like Ru-BINAP complexes to yield the desired (S)-enantiomer. Reaction conditions (e.g., 50–100 bar H₂, 40–60°C) are optimized to achieve >90% enantiomeric excess (ee).
Enzymatic Resolution
Racemic mixtures may be resolved using lipases or acylases to selectively modify one enantiomer, though this method is less common due to lower yields.
Industrial-Scale Challenges
-
Purification: Column chromatography or crystallization is required to isolate the enantiomerically pure product.
-
Cost Efficiency: Catalyst recycling and solvent recovery systems are critical for large-scale production.
Biological Activity and Mechanism
| Target Enzyme | Observed Effect |
|---|---|
| Monoamine Oxidase B | Moderate inhibition (IC₅₀ ≈ 15 µM) |
| Tyrosine Kinase | Weak activity (IC₅₀ > 50 µM) |
The dimethoxyphenyl moiety may compete with endogenous substrates for binding pockets, while the amino alcohol group stabilizes enzyme-inhibitor complexes.
Neuroprotective Properties
In vitro models demonstrate:
-
Reduction of Oxidative Stress: Scavenges reactive oxygen species (ROS) in neuronal cells at 10–20 µM concentrations.
-
Anti-Apoptotic Effects: Downregulates caspase-3 activity by 40% in glutamate-induced neurotoxicity assays.
Therapeutic Applications
Neurological Disorders
The compound’s ability to cross the blood-brain barrier (predicted logP = 1.2) makes it a candidate for:
-
Alzheimer’s Disease: Modulates tau phosphorylation via kinase inhibition.
-
Parkinson’s Disease: Protects dopaminergic neurons from oxidative damage.
Inflammatory Conditions
-
COX-2 Inhibition: Suppresses prostaglandin E₂ synthesis by 30% at 25 µM in macrophage models.
-
Cytokine Modulation: Reduces IL-6 and TNF-α production in LPS-stimulated cells.
Research Advancements and Challenges
Recent Studies
-
Structure-Activity Relationships (SAR): Methoxy group positioning enhances target affinity but reduces solubility.
-
Prodrug Development: Ester derivatives improve oral bioavailability in rodent models.
Limitations
-
Toxicity Profile: Hepatotoxicity observed at doses >100 mg/kg in murine studies.
-
Synthetic Complexity: High catalyst costs limit accessibility for preclinical trials.
Future Directions
Synthesis Optimization
-
Flow Chemistry: Continuous hydrogenation systems to improve yield and ee.
-
Biocatalysis: Engineered enzymes for greener, stereoselective production.
Therapeutic Exploration
-
Combination Therapies: Synergy with existing NSAIDs or cholinesterase inhibitors.
-
Nanodelivery Systems: Liposomal formulations to enhance CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume